molecular formula C10H8N2O3 B2433327 Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate CAS No. 1375064-44-0

Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate

Cat. No.: B2433327
CAS No.: 1375064-44-0
M. Wt: 204.185
InChI Key: KMCQBXBORMBOTP-UHFFFAOYSA-N
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Description

“Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It is a white to brown solid with a molecular weight of 204.19 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8N2O3/c1-14-10(13)8-6-9(15-12-8)7-2-4-11-5-3-7/h2-6H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a white to brown solid . It has a molecular weight of 204.19 . The compound should be stored at +4°C .

Scientific Research Applications

Immunomodulatory Properties

Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate derivatives show considerable immunomodulatory properties. Specifically, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a synthetic isoxazole derivative, has been demonstrated to influence lymphocyte subsets and enhance the humoral immune response in SRBC (sheep red blood cells)-immunized mice. This compound has potential for treating autoimmune diseases, infections, or as an adjuvant to boost vaccine efficacy (Drynda et al., 2015).

Anthelmintic Potential

Research on Methyl 5(6)-4-2-pyridyl piperazino carbamoyl benzimidazole-2-carbamate, a related compound, has revealed significant efficacy against various nematode and cestode infections in different experimental and domestic animals. This compound's broad spectrum of action and high therapeutic index highlight its potential as an anthelmintic agent (Katiyar et al., 1984).

Potential Anti-inflammatory and Analgesic Activities

Several studies have indicated that derivatives of this compound possess potential anti-inflammatory and analgesic activities. For instance:

  • A series of 5‐phenyl‐1‐(3‐pyridyl)‐1H‐1,2,4‐triazole‐3‐carboxylic acid derivatives have shown significant inhibition against carrageenan‐induced rat paw edema, indicating anti-inflammatory properties (Rabea et al., 2006).
  • Novel pyrazoline methyl ester derivatives, designed by molecular simplification, have demonstrated antinociceptive potential in various pain models in mice, indicating potential analgesic properties (Trevisan et al., 2013).
  • Isoxazole derivatives have shown exceptional anticonvulsant activity and a series of potent anti-maximal electroshock (MES) analogues have been identified through condensation of cyclic 1,3-diketo esters with 3-, and 5-aminoisoxazole derivatives (Eddington et al., 2002).

Chemopreventive Effects

Compounds such as 5-aza-2'-deoxycytidine have been investigated in primary mouse lung tumor models and have shown chemopreventive efficacy by inhibiting DNA methylation and reducing tumor incidence and multiplicity. This supports further investigation of methylation inhibitors like 5-aza-2'-deoxycytidine for the prevention and treatment of lung cancer (Lantry et al., 1999).

Safety and Hazards

The safety data sheet for “Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate” advises to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, there is a need to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is an area of ongoing research .

Properties

IUPAC Name

methyl 5-pyridin-4-yl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-10(13)8-6-9(15-12-8)7-2-4-11-5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCQBXBORMBOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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